
2-Perfluorobutylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Perfluorobutylethyl acetate, also known by its IUPAC name 3,3,4,4,5,5,6,6,6-nonafluorohexyl acetate, is a fluorinated organic compound with the molecular formula C8H7F9O2. This compound is characterized by the presence of a perfluorobutyl group attached to an ethyl acetate moiety, making it a unique member of the fluorinated esters family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Perfluorobutylethyl acetate typically involves the esterification of 3,3,4,4,5,5,6,6,6-nonafluorohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and quality control is common in the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Perfluorobutylethyl acetate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to yield the corresponding alcohol, 3,3,4,4,5,5,6,6,6-nonafluorohexanol.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 3,3,4,4,5,5,6,6,6-nonafluorohexanol and acetic acid.
Reduction: 3,3,4,4,5,5,6,6,6-nonafluorohexanol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Perfluorobutylethyl acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Perfluorobutylethyl acetate is primarily related to its ability to interact with various molecular targets through its fluorinated moiety. The perfluorobutyl group imparts unique lipophilic and hydrophobic properties, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Perfluorobutylethyl acrylate: Similar in structure but contains an acrylate group instead of an acetate group.
3,3,4,4,5,5,6,6,6-Nonafluorohexanol: The alcohol counterpart of 2-Perfluorobutylethyl acetate.
Uniqueness: this compound is unique due to its combination of a perfluorobutyl group with an acetate moiety, providing distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal and chemical stability.
Propriétés
Numéro CAS |
80705-15-3 |
|---|---|
Formule moléculaire |
C8H7F9O2 |
Poids moléculaire |
306.13 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,6-nonafluorohexyl acetate |
InChI |
InChI=1S/C8H7F9O2/c1-4(18)19-3-2-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
Clé InChI |
WUXJRZYSKWYAEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
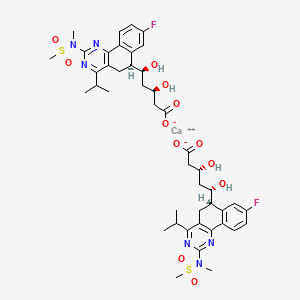


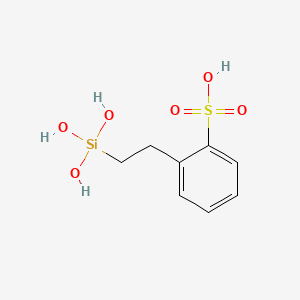

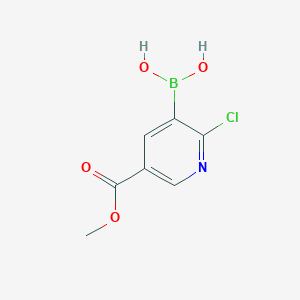
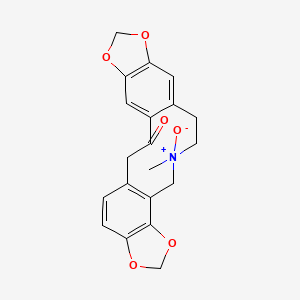
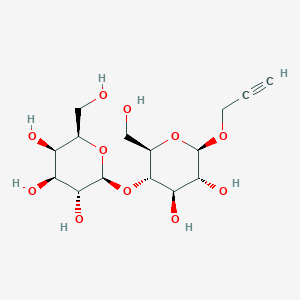
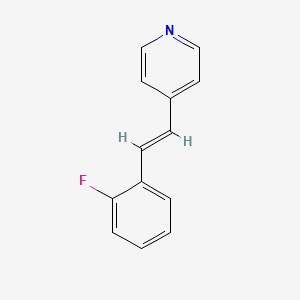
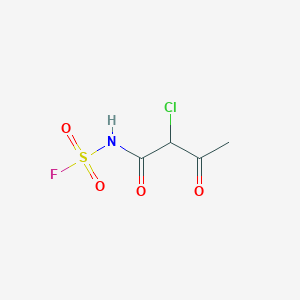
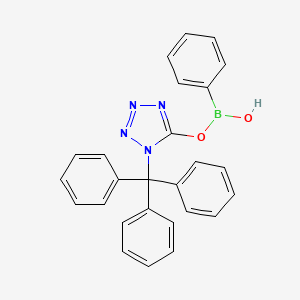
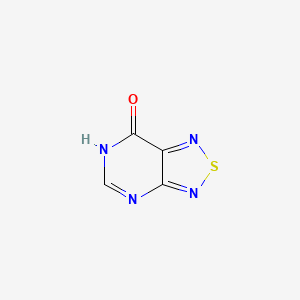
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
